![molecular formula C9H11NO2S B253525 N-[2-(methylsulfinyl)phenyl]acetamide](/img/structure/B253525.png)
N-[2-(methylsulfinyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(methylsulfinyl)phenyl]acetamide, also known as sulindac, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation associated with arthritis. However, sulindac has also been found to have potential applications in scientific research due to its unique chemical properties and mechanism of action.
Mécanisme D'action
Sulindac works by inhibiting the activity of COX enzymes, which reduces the production of prostaglandins and other inflammatory mediators. This leads to a decrease in pain and inflammation associated with conditions such as arthritis.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, N-[2-(methylsulfinyl)phenyl]acetamide has also been found to have other biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have potential as an anticancer agent. Sulindac has also been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(methylsulfinyl)phenyl]acetamide in lab experiments is its well-established mechanism of action and safety profile. However, one limitation is that it may not be suitable for all types of experiments due to its specific effects on COX enzymes and inflammatory mediators.
Orientations Futures
There are many potential future directions for research involving N-[2-(methylsulfinyl)phenyl]acetamide. For example, further studies could investigate its potential as an anticancer agent or neuroprotective agent. Additionally, research could focus on developing new derivatives of N-[2-(methylsulfinyl)phenyl]acetamide with improved efficacy and safety profiles. Overall, N-[2-(methylsulfinyl)phenyl]acetamide has the potential to be a valuable tool for scientific research in a variety of fields.
Méthodes De Synthèse
Sulindac can be synthesized from 2-chlorobenzoylacetic acid and methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction produces N-[2-(methylsulfinyl)phenyl]acetamide as the main product, which can be purified through recrystallization.
Applications De Recherche Scientifique
Sulindac has been found to have a variety of potential applications in scientific research. One area of interest is its ability to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators. This makes N-[2-(methylsulfinyl)phenyl]acetamide a useful tool for studying the role of COX enzymes in various physiological processes.
Propriétés
Nom du produit |
N-[2-(methylsulfinyl)phenyl]acetamide |
|---|---|
Formule moléculaire |
C9H11NO2S |
Poids moléculaire |
197.26 g/mol |
Nom IUPAC |
N-(2-methylsulfinylphenyl)acetamide |
InChI |
InChI=1S/C9H11NO2S/c1-7(11)10-8-5-3-4-6-9(8)13(2)12/h3-6H,1-2H3,(H,10,11) |
Clé InChI |
KAVOPOMQAZGRQR-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC=C1S(=O)C |
SMILES canonique |
CC(=O)NC1=CC=CC=C1S(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



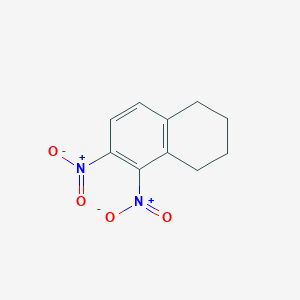
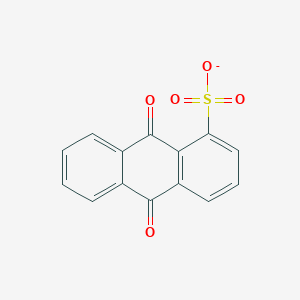
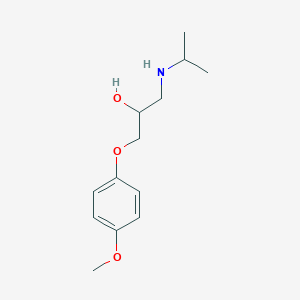
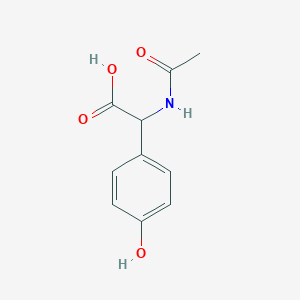

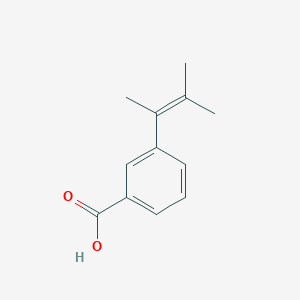
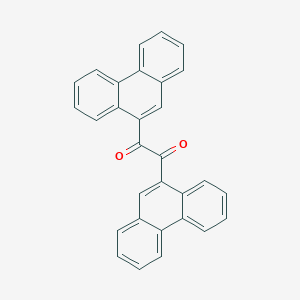


![N-[2-(3-chloroanilino)ethyl]-N-(3-chlorophenyl)amine](/img/structure/B253498.png)



